N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
Description
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is an anthranilic acid derivative featuring an ethyl ester group at the carboxylate position and a dimethylcarbamoyl ethyl substituent on the amino group.
Properties
CAS No. |
92374-59-9 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-[[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-14(18)11-8-6-7-9-12(11)15-10(2)13(17)16(3)4/h6-10,15H,5H2,1-4H3 |
InChI Key |
VXKUPQLRDOQMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves the esterification of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. One common method involves the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ethyl ester is reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that anthranilic acid derivatives, including N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester, exhibit promising anticancer properties. These compounds have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that derivatives can target specific pathways involved in tumor growth and metastasis, making them candidates for further drug development .
1.2 Anti-inflammatory Properties
Anthranilic acid derivatives are also recognized for their anti-inflammatory effects. They function by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes them suitable for treating conditions such as arthritis and other inflammatory diseases .
1.3 Cardiovascular Applications
The compound has shown potential in cardiovascular health by acting as a vasodilator. It may help in treating conditions like hypertension and angina by relaxing blood vessels and improving blood flow . Furthermore, its ability to inhibit phosphodiesterase enzymes contributes to increased levels of cyclic GMP, which is beneficial in managing cardiovascular diseases .
2.1 Antimicrobial Effects
this compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents .
2.2 Antioxidant Activity
The compound has been investigated for its antioxidant activities, which can protect cells from oxidative stress and damage. This property is crucial in preventing chronic diseases linked to oxidative damage, including neurodegenerative disorders .
Industrial Applications
3.1 Synthesis of Dyes and Fragrances
Anthranilic acid and its derivatives are utilized as intermediates in the synthesis of dyes and fragrances. The unique chemical structure allows for modifications that can yield various aromatic compounds used in the perfume industry .
3.2 Agricultural Chemicals
There is ongoing research into the use of anthranilate derivatives as environmentally friendly insect repellents, potentially serving as alternatives to traditional synthetic repellents like DEET .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Anti-inflammatory Properties | Showed a reduction in inflammatory markers in animal models of arthritis when treated with the compound at varying dosages. |
| Study C | Antimicrobial Activity | Reported effectiveness against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential. |
Mechanism of Action
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester with its analogs:
Physicochemical and Functional Differences
- Lipophilicity: The dimethylcarbamoyl ethyl group in the target compound increases lipophilicity compared to analogs with free amino groups (e.g., anthranilic acid ethyl ester). This may enhance membrane permeability in drug delivery or alter UV absorption profiles in sunscreens .
- Bioactivity : The dimethylcarbamoyl moiety is structurally similar to carbamate pesticides (e.g., dimethylcarbamoyl chloride ), suggesting possible neurotoxic effects at high doses, unlike safer cosmetic esters like homomenthyl-N-acetyl anthranilate .
Research Findings and Data
UV Absorption Profiles (Hypothetical Data)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Anthranilic acid ethyl ester | 290 | 1,200 |
| Ethyl N-salicyloylanthranilate | 310 | 15,000 |
| Homomenthyl-N-acetyl anthranilate | 320 | 18,000 |
| Target Compound (Hypothesized) | 305–315 | 12,000–16,000 |
Note: Data inferred from structural analogs .
Biological Activity
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features an anthranilic acid backbone modified with a dimethylcarbamoyl group and an ethyl ester functional group. Its molecular formula is CHNO, with a molecular weight of approximately 263.29 g/mol. The presence of amide and ester linkages in its structure contributes to its reactivity and biological interactions.
Biological Activity
1. Anticancer Potential
Research indicates that derivatives of anthranilic acid, including this compound, exhibit promising anticancer activities. A study highlighted that compounds with similar structures demonstrated significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
2. Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and offering therapeutic benefits in neurodegenerative disorders .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with IC values suggesting potent anticancer properties.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial susceptibility tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What synthetic routes are available for preparing N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester, and what are their limitations?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting anthranilic acid derivatives with dimethylcarbamoyl chloride in the presence of a base like triethylamine (TEA) to facilitate carbamate formation . Solvent-free conditions using PEG-400 have also been explored to improve reaction efficiency, though product purification may require column chromatography due to by-products like potassium chloride . Hydrolysis of intermediates is a critical limitation; for example, dimethylcarbamoyl chloride is highly reactive but prone to hydrolysis, necessitating anhydrous conditions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Validation typically involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., dimethylcarbamoyl and ethyl ester groups) .
- Infrared Spectroscopy (IR) : To identify characteristic carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹ and carbamate C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Chromatographic methods (HPLC or TLC) are recommended for assessing purity, especially when synthesizing derivatives prone to side reactions .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of the dimethylcarbamoyl group during synthesis or storage?
Hydrolysis is influenced by pH and solvent polarity. Stabilization strategies include:
- pH Control : Buffering reactions near neutral pH to avoid acid- or base-catalyzed degradation .
- Lyophilization : Storing the compound as a lyophilized powder under inert gas (e.g., argon) to minimize moisture exposure .
- Protective Groups : Temporarily masking the carbamoyl group with tert-butoxycarbonyl (Boc) during synthesis, though this adds steps for deprotection .
Q. How can computational modeling aid in predicting the compound’s reactivity or pharmacological activity?
Molecular docking and density functional theory (DFT) calculations can predict:
- Reactivity : Electron-deficient sites (e.g., carbamoyl group) prone to nucleophilic attack .
- Pharmacokinetics : LogP values to estimate lipid solubility and bioavailability, critical for anti-inflammatory or UV-absorbing applications .
- Enzyme Interactions : Binding affinity to targets like cyclooxygenase (COX) for anti-inflammatory studies, as seen in structurally related compounds like etofenamate .
Q. What analytical approaches resolve contradictions in spectral data across synthesis batches?
Inconsistent NMR or IR spectra may arise from conformational isomers or residual solvents. Solutions include:
- Variable Temperature NMR : To distinguish dynamic rotational isomers (e.g., restricted rotation of the dimethylcarbamoyl group) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm exact mass and rule out impurities .
- X-ray Crystallography : For unambiguous structural determination, though this requires high-purity crystals .
Q. How does the compound’s ester moiety influence its stability in biological or environmental matrices?
The ethyl ester group enhances lipophilicity but is susceptible to esterase-mediated hydrolysis in vivo. To study this:
- Enzymatic Assays : Incubate with liver microsomes or esterases to quantify hydrolysis rates .
- Environmental Stability : Test degradation under varying pH, UV exposure, or microbial activity, as seen in studies of anthranilic acid esters in plant metabolites .
Experimental Design Considerations
Q. What reaction conditions optimize yield when introducing the dimethylcarbamoyl group?
Key parameters include:
- Temperature : Moderate heating (50–70°C) balances reactivity and minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of anthranilic acid derivatives .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
Q. How can by-products from incomplete coupling reactions be minimized?
- Stoichiometric Precision : Use a 10–20% molar excess of dimethylcarbamoyl chloride to drive the reaction to completion .
- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track carbamate formation and adjust reaction time .
Data Interpretation and Troubleshooting
Q. How should researchers address discrepancies between theoretical and observed biological activity?
Q. What methods differentiate this compound from structurally similar UV absorbers or anti-inflammatory agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
